Imidazo[1,2-c]pyrimidine-8-carboxamide, 10t
Description
Methyl 4-(((8-carbamoyl-7-((3,5-dimethoxyphenyl)amino)imidazo[1,2-c]pyrimidin-5-yl)amino)methyl)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoate ester group, an imidazo[1,2-c]pyrimidine core, and a dimethoxyphenylamino substituent, making it a unique molecule with diverse chemical properties.
Properties
Molecular Formula |
C24H24N6O5 |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
methyl 4-[[[8-carbamoyl-7-(3,5-dimethoxyanilino)imidazo[1,2-c]pyrimidin-5-yl]amino]methyl]benzoate |
InChI |
InChI=1S/C24H24N6O5/c1-33-17-10-16(11-18(12-17)34-2)28-21-19(20(25)31)22-26-8-9-30(22)24(29-21)27-13-14-4-6-15(7-5-14)23(32)35-3/h4-12,28H,13H2,1-3H3,(H2,25,31)(H,27,29) |
InChI Key |
HWKDAXVZOSNIPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=C(C3=NC=CN3C(=N2)NCC4=CC=C(C=C4)C(=O)OC)C(=O)N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((8-carbamoyl-7-((3,5-dimethoxyphenyl)amino)imidazo[1,2-c]pyrimidin-5-yl)amino)methyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-c]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and an aldehyde.
Introduction of the dimethoxyphenylamino group: This step involves a nucleophilic substitution reaction where the imidazo[1,2-c]pyrimidine core reacts with 3,5-dimethoxyaniline.
Attachment of the benzoate ester group: This can be done through esterification, where the carboxylic acid group of benzoic acid reacts with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((8-carbamoyl-7-((3,5-dimethoxyphenyl)amino)imidazo[1,2-c]pyrimidin-5-yl)amino)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with halogen or other substituents at specific positions.
Scientific Research Applications
Methyl 4-(((8-carbamoyl-7-((3,5-dimethoxyphenyl)amino)imidazo[1,2-c]pyrimidin-5-yl)amino)methyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(((8-carbamoyl-7-((3,5-dimethoxyphenyl)amino)imidazo[1,2-c]pyrimidin-5-yl)amino)methyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit a key enzyme in a metabolic pathway, resulting in altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(((8-carbamoyl-7-((3,5-dimethoxyphenyl)amino)imidazo[1,2-c]pyrimidin-5-yl)amino)methyl)benzoate: Shares structural similarities with other imidazo[1,2-c]pyrimidine derivatives.
Dimethoxyphenylamino derivatives: Compounds with similar substituents on the aromatic ring.
Uniqueness
Methyl 4-(((8-carbamoyl-7-((3,5-dimethoxyphenyl)amino)imidazo[1,2-c]pyrimidin-5-yl)amino)methyl)benzoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
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